Bicyclo[3.3.1]nonane-2,6-diol
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Overview
Description
Bicyclo[3.3.1]nonane-2,6-diol is a natural product found in Endopappus macrocarpus with data available.
Scientific Research Applications
Network Analysis and Solid State Structure
Bicyclo[3.3.1]nonane-2,6-diol has been studied for its unique solid state structure. It forms a hydrogen bonded, three-connected, chiral 3D-net with utg-topology, distinct from other tubuland diols and the qtz-net formed by weaker hydrogen bonds in bicyclo[3.3.1]nonane-2,6-dione. This structure is influenced by weaker forces, leading to close packed stacks (Wallentin et al., 2009).
Crystallization and Enantiomer Separation
Different modes of crystallization have been observed in C2-symmetric endo,endo-bicyclo[3.3.1]nonane-2,6-diols across various solvents. This depends on the type of supramolecular synthon used and the degree of enantiomer separation. The discovery of a method to separate enantiomers offers a new approach for obtaining chirally pure bicyclo[3.3.1]nonane compounds (Nguyen et al., 2009).
Synthetic Access to Bicyclo[3.3.1]nonane System
A novel approach to access the bicyclo[3.3.1]nonane system, common in polyisoprenylated phloroglucinol derivatives, has been developed. This involves Lewis acid promoted regioselective ring-opening reactions (Abe & Nakada, 2006).
Large-Scale Synthesis Using Baker's Yeast
An improved synthetic procedure for racemic bicyclo[3.3.1]nonane-2,6-dione was developed using Baker's yeast, enabling the isolation of enantiomerically pure compounds on a large scale (Wallentin et al., 2009).
Determination of Absolute Configuration
The absolute configuration of bicyclo[3.3.1]nonane-2,7-dione enantiomers was determined using circular dichroism spectroscopy and chemical correlation, demonstrating the validity of the octant rule (Butkus et al., 2001).
Development of Antimicrobial Polycations
Bicyclo[3.3.1]nonane (BCN) polycations, synthesized for antimicrobial applications, showed the ability to inhibit and kill bacteria at low concentrations, offering new possibilities in antimicrobial treatments (Geng & Finn, 2017).
properties
CAS RN |
16473-12-4 |
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Product Name |
Bicyclo[3.3.1]nonane-2,6-diol |
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
bicyclo[3.3.1]nonane-2,6-diol |
InChI |
InChI=1S/C9H16O2/c10-8-3-1-6-5-7(8)2-4-9(6)11/h6-11H,1-5H2 |
InChI Key |
ZAFAKOTZLSQTTI-UHFFFAOYSA-N |
SMILES |
C1CC(C2CCC(C1C2)O)O |
Canonical SMILES |
C1CC(C2CCC(C1C2)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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